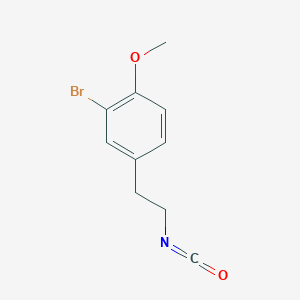

3-Bromo-4-methoxyphenethyl isocyanate

Description

BenchChem offers high-quality 3-Bromo-4-methoxyphenethyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxyphenethyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

480439-05-2 |

|---|---|

Molecular Formula |

C10H10BrNO2 |

Molecular Weight |

256.1 g/mol |

IUPAC Name |

2-bromo-4-(2-isocyanatoethyl)-1-methoxybenzene |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10-3-2-8(6-9(10)11)4-5-12-7-13/h2-3,6H,4-5H2,1H3 |

InChI Key |

RHXRLCFBTLXTSW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCN=C=O)Br |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN=C=O)Br |

Origin of Product |

United States |

Mass Spectrometry Fragmentation Pattern of 3-Bromo-4-methoxyphenethyl isocyanate: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural elucidation of halogenated phenethylamine derivatives is a critical vector in pharmaceutical intermediate profiling, forensic toxicology, and materials science. 3-Bromo-4-methoxyphenethyl isocyanate ( C10H10BrNO2 ) presents a highly specific analytical challenge due to the competing electronic effects of its functional groups: an electron-donating methoxy ether, an electron-withdrawing bromine atom, and a highly reactive, labile terminal isocyanate group.

As a Senior Application Scientist, I have found that standard untargeted screening protocols often fail with this class of compounds due to severe in-source fragmentation of the isocyanate moiety[1]. This whitepaper deconstructs the gas-phase dissociation mechanics of 3-Bromo-4-methoxyphenethyl isocyanate, providing a self-validating framework for its identification using High-Resolution Mass Spectrometry (HRMS).

The Isotopic Anchor: Bromine Signature Validation

Before analyzing fragmentation pathways, any robust mass spectrometry workflow must establish a ground-truth validation metric. For this molecule, the natural isotopic distribution of bromine serves as an internal diagnostic tool.

Bromine exists as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). Consequently, the intact molecular ion [M]∙+ and any fragment retaining the aromatic ring will present as a 1:1 doublet separated by exactly 1.998 Da .

-

79Br Molecular Ion: m/z 254.9895

-

81Br Molecular Ion: m/z 256.9875

If a product ion lacks this characteristic twin-peak signature, it definitively indicates the homolytic cleavage and loss of the bromine radical ( Br∙ ).

Mechanistic Fragmentation Pathways (ESI-CID & EI-MS)

The fragmentation of 3-Bromo-4-methoxyphenethyl isocyanate is governed by the thermodynamic stability of the resulting carbocations. Unlike primary phenethylamines that heavily favor α -cleavage to form an iminium ion[2], the delocalized π -system of the isocyanate group alters the charge distribution, shifting the primary dissociation route toward benzylic cleavage.

Pathway A: Benzylic Cleavage (The Dominant Route)

The most thermodynamically favorable event is the cleavage of the Cα-Cβ bond (relative to the aromatic ring). This homolytic or heterolytic cleavage expels a neutral CH2NCO∙ radical (56 Da), yielding the 3-bromo-4-methoxybenzyl cation at m/z 198.9758 / 200.9738.

Causality Insight: Why is this the base peak? The positive charge on the benzylic carbon is heavily stabilized via resonance by the para-methoxy group, which donates lone-pair electrons to form a highly stable oxonium-like quinonoid structure[3]. The electron-withdrawing effect of the meta-bromine atom slightly destabilizes the ring but is overpowered by the resonance stabilization of the methoxy group.

Pathway B: Isocyanate-Directed Neutral Losses

The terminal isocyanate group is highly labile under collision-induced dissociation (CID). It undergoes characteristic neutral losses[4]:

-

Loss of NCO∙ (42 Da): Yields a substituted phenethyl cation at m/z 212.9915.

-

Loss of HNCO (43 Da): A rearrangement process yielding a radical cation at m/z 211.9837.

Pathway C: Methoxy Group Dynamics

Once the stable benzyl cation ( m/z 199/201) is formed, increasing the collision energy (CE) triggers secondary fragmentation within the methoxy group[3].

-

Loss of a methyl radical ( CH3∙ , 15 Da): Yields a brominated quinone-methide radical cation at m/z 183.9524.

-

Loss of formaldehyde ( CH2O , 30 Da): A less frequent but diagnostic rearrangement yielding m/z 168.9653.

Pathway D: Halogen Cleavage

At high collision energies (>35 eV), the carbon-halogen bond breaks, expelling the bromine radical (79/81 Da) from the benzyl cation to leave a stable aromatic system at m/z 120.0575. The sudden disappearance of the 1:1 isotopic doublet confirms this transition.

Fig 1: Primary MS/MS fragmentation pathways of 3-Bromo-4-methoxyphenethyl isocyanate.

Quantitative Data Summary

The following table summarizes the exact masses, elemental compositions, and diagnostic utility of the primary fragments generated under HRMS conditions.

| Fragment Assignment | Elemental Formula | Exact Mass ( 79Br ) | Exact Mass ( 81Br ) | Neutral Loss | Diagnostic Value |

| Molecular Ion | C10H10BrNO2∙+ | 254.9895 | 256.9875 | None | Confirms intact molecule. |

| Loss of NCO | C9H10BrO+ | 212.9915 | 214.9895 | 42.00 ( NCO∙ ) | Confirms terminal isocyanate. |

| Benzyl Cation | C8H8BrO+ | 198.9758 | 200.9738 | 56.03 ( C2H2NO∙ ) | Base Peak. Confirms phenethyl core. |

| Demethylation | C7H5BrO∙+ | 183.9524 | 185.9504 | 15.02 ( CH3∙ ) | Confirms methoxy ether presence. |

| Debromination | C8H8O+ | 120.0575 | N/A (Singlet) | 78.92 ( Br∙ ) | Confirms halogen attachment to ring. |

Self-Validating Experimental Protocol (LC-ESI-HRMS)

Isocyanates are notoriously sensitive to hydrolysis and thermal degradation. To prevent the complete loss of the molecular ion via in-source fragmentation (a common pitfall that leads to misidentifying the compound as a simple benzyl derivative), the following optimized protocol must be strictly adhered to[1].

Phase 1: Sample Preparation & Matrix Elimination

-

Solvent Selection: Dissolve the standard/sample in strictly anhydrous Acetonitrile (LC-MS grade) to prevent the isocyanate from hydrolyzing into a primary amine. Do not use Methanol or Water for stock solutions.

-

Solid Phase Extraction (SPE): If extracting from a complex matrix, use a polymeric reversed-phase cartridge. Dry the cartridge under a stream of high-purity nitrogen for 5 minutes before elution to minimize moisture[1].

Phase 2: Chromatographic Separation (UPLC)

-

Column: C18 Sub-2 μ m particle size (e.g., Waters Acquity BEH C18).

-

Mobile Phase:

-

A: Water + 0.05% Formic Acid (Keep acid concentration low to prevent premature protonation and subsequent NH3 loss artifacts)[1].

-

B: Acetonitrile + 0.05% Formic Acid.

-

-

Gradient: Fast ballistic gradient (5% B to 95% B over 4 minutes) to minimize the on-column residence time of the reactive isocyanate.

Phase 3: Ion Source Optimization (ESI+)

To preserve the [M+H]+ or [M]∙+ ions, the energy imparted during desolvation must be minimized[1].

-

Capillary Voltage: Reduce to 2.0 - 2.5 kV (down from the standard 3.5 kV).

-

Desolvation Temperature: Lower to 250°C - 300°C. High temperatures will thermally cleave the isocyanate group before it reaches the mass analyzer.

-

Cone Voltage / Declustering Potential: Set to a minimal value (e.g., 15-20 V) to prevent in-source benzylic cleavage.

Phase 4: MS/MS Acquisition (CE Stepping)

Acquire data using a Data-Dependent Acquisition (DDA) mode with Collision Energy (CE) stepping to build a complete fragmentation tree:

-

Low CE (10 eV): Validates the intact molecular ion and initial loss of NCO∙ .

-

Medium CE (20-25 eV): Maximizes the yield of the diagnostic m/z 199/201 benzyl cation.

-

High CE (40 eV): Forces the cleavage of the stable aromatic ring, yielding the demethylated ( m/z 184/186) and debrominated ( m/z 120) terminal fragments.

Fig 2: Optimized LC-HRMS workflow for labile phenethyl isocyanates.

Conclusion

The mass spectral deconvolution of 3-Bromo-4-methoxyphenethyl isocyanate relies heavily on understanding the interplay between its functional groups. By anchoring the analysis on the 79Br/81Br isotopic signature and optimizing the ESI source to prevent in-source degradation of the isocyanate moiety, analysts can confidently track the dominant benzylic cleavage pathway. The resulting 3-bromo-4-methoxybenzyl cation ( m/z 199/201) serves as the definitive structural fingerprint for this molecule.

References

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazolole-5-ones National Center for Biotechnology Information (PMC)[Link]

-

Analysis of the Fragmentation of New-Type Phenethylamine Derivatives from the NBOMe and NBF Groups Under Electrospray Ionization Conditions Using High Resolution Mass Spectrometry Institute of Forensic Research (IES)[Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies Archimer (IFREMER)[Link]

-

Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Office of Justice Programs (OJP)[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 3. ojp.gov [ojp.gov]

- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Solvation Dynamics and Handling Protocols for 3-Bromo-4-methoxyphenethyl Isocyanate

Executive Summary

Handling highly reactive electrophiles in drug development and materials science requires a paradigm shift from simple thermodynamic solubility to kinetic stability. As a Senior Application Scientist, I frequently observe that experimental failures involving isocyanates rarely stem from true physical insolubility, but rather from chemical degradation disguised as precipitation. This technical guide deconstructs the solvation mechanics of 3-Bromo-4-methoxyphenethyl isocyanate , providing a causality-driven framework and self-validating protocols for its successful dissolution and application in organic synthesis.

Structural Profiling and Solvation Causality

To predictably solvate 3-Bromo-4-methoxyphenethyl isocyanate (Molecular Formula: C10H10BrNO2, Monoisotopic Mass: 254.99 Da)[1], we must first analyze its molecular architecture. The compound consists of three distinct functional domains that dictate its behavior in solution:

-

The Lipophilic Core: The aromatic ring, augmented by a heavy bromine atom and an electron-donating methoxy group, drives strong dispersion forces and π−π interactions. This dictates a baseline preference for non-polar to moderately polar organic solvents, adhering to the "like dissolves like" principle observed in other lipophilic isocyanates[2].

-

The Ethyl Linker: Provides rotational flexibility, slightly lowering the crystal lattice energy compared to rigid aryl isocyanates, thereby enhancing baseline solubility.

-

The Electrophilic Warhead: The isocyanate (-N=C=O) group is highly polar but strictly intolerant of nucleophiles. While its dipole moment benefits from polar solvents, the extreme electrophilicity of the central carbon atom restricts solvent choice entirely to aprotic systems[3].

The "False Insolubility" Paradigm: Thermodynamics vs. Kinetics

A critical error in bench chemistry is mistaking the formation of a cloudy suspension when dissolving isocyanates as "poor solubility." In reality, this is kinetically driven chemical degradation.

When exposed to protic environments (e.g., trace water in poorly dried solvents, alcohols, or unhindered amines), the isocyanate undergoes rapid nucleophilic attack. Water attacks the electrophilic carbon to form a highly unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield a primary amine. The newly formed amine, being a powerful nucleophile, immediately reacts with an adjacent, intact isocyanate molecule to form a symmetrical urea[4].

Because ureas possess extensive, rigid hydrogen-bonding networks, they are highly insoluble in almost all organic solvents and crash out of solution as a white precipitate.

Fig 1: Kinetically driven degradation pathway of isocyanates in the presence of trace moisture.

Solvent Selection Matrix

To prevent the degradation cascade illustrated above, solvent selection must strictly adhere to anhydrous, aprotic conditions. Polar aprotic solvents can be used to stabilize the dipole of the isocyanate group, provided they are rigorously purified and stored over molecular sieves[3].

Quantitative Data: Solvent Compatibility Profile

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solubility Profile | Application Notes |

| Non-Polar Aprotic | Toluene | 2.4 | High | Ideal for high-temperature reflux coupling; highly inert. |

| Moderately Polar Aprotic | Dichloromethane (DCM) | 9.1 | Very High | Best for ambient temperature reactions; easy to evaporate. |

| Moderately Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | Very High | Excellent for bioconjugation; must be strictly peroxide-free. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Moderate to High | Excellent for precipitating urea byproducts during synthesis. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | High | Caution: Must be strictly amine-free to prevent degradation. |

| Protic | Water / Methanol | >30 | Incompatible | Causes rapid hydrolysis and irreversible urea precipitation. |

Self-Validating Protocol: Anhydrous Solubility Assessment

A standard visual solubility test is scientifically inadequate for 3-Bromo-4-methoxyphenethyl isocyanate because it cannot distinguish between physical insolubility and chemical degradation. To ensure scientific integrity, the following solvation protocol is designed as a self-validating system that confirms both physical dissolution and chemical intactness.

Fig 2: Self-validating experimental workflow for assessing isocyanate solubility.

Step-by-Step Methodology

-

Solvent Validation (Karl Fischer Titration):

-

Causality: Even 0.1% water by volume can degrade a significant molar fraction of the isocyanate, seeding the solution with insoluble urea that acts as a nucleation point for further precipitation.

-

Action: Titrate the chosen solvent (e.g., DCM or THF) using coulometric Karl Fischer titration. Proceed only if H₂O < 50 ppm.

-

-

Inert Atmosphere Preparation:

-

Causality: Ambient humidity is sufficient to induce surface-level urea crusting on the solid reagent during weighing.

-

Action: Transfer the 3-Bromo-4-methoxyphenethyl isocyanate vial into a nitrogen or argon-filled glovebox or utilize standard Schlenk line techniques.

-

-

Gravimetric Dissolution:

-

Action: Weigh 250 mg of the compound into an oven-dried, septum-capped vial. Inject 1.0 mL of the validated anhydrous solvent. Agitate gently via vortex.

-

-

Chemical Integrity Validation via FT-IR:

-

Causality: Physical clarity does not guarantee the absence of soluble degradation products. Infrared spectroscopy provides direct, real-time observation of the functional group's integrity.

-

Action: Take a background scan of the pure solvent. Inject a drop of the prepared solution into a liquid IR cell (NaCl or KBr windows).

-

Validation Check: Confirm the presence of a strong, sharp asymmetric stretching band at ~2260–2270 cm⁻¹ (characteristic of the intact -N=C=O group). Monitor the solution over 4 hours; a decay in this peak, coupled with the emergence of a new peak at ~1650 cm⁻¹ (urea C=O stretch), indicates solvent contamination and protocol failure. A stable peak confirms successful, non-destructive solvation.

-

Conclusion

The successful solvation of 3-Bromo-4-methoxyphenethyl isocyanate relies entirely on mitigating its kinetic vulnerability to nucleophiles. By treating solubility not merely as a physical mixing process, but as a chemically sensitive state requiring rigorous anhydrous, aprotic conditions, researchers can eliminate the "false insolubility" caused by urea precipitation. Implementing self-validating analytical checks, such as Karl Fischer titration and FT-IR monitoring, ensures high-fidelity results in downstream drug development and bioconjugation workflows.

References[2] Title: An In-depth Technical Guide to the Solubility of Octadecyl Isocyanate in Organic Solvents - Benchchem

Source: benchchem.com URL:[3] Title: polar aprotic solvents: Topics by Science.gov Source: science.gov URL:[4] Title: Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides - ACP Source: copernicus.org URL:[1] Title: 3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2) - PubChemLite Source: uni.lu URL:

Sources

Electronic properties of the isocyanate group on an aromatic ring

An In-Depth Technical Guide to the Electronic Properties of the Isocyanate Group on an Aromatic Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isocyanate (–N=C=O) functional group is a cornerstone of modern chemistry, pivotal in applications ranging from industrial polymer synthesis to the design of targeted covalent inhibitors in medicine.[1] When attached to an aromatic ring, its electronic behavior becomes a nuanced interplay of inductive and resonance effects that dictate the reactivity of both the isocyanate moiety and the aromatic system. This guide provides a comprehensive examination of these electronic properties. We will dissect the fundamental electronic structure, quantify the group's influence through Hammett parameters, and provide actionable experimental and computational protocols for characterization. The objective is to equip researchers with the foundational knowledge and practical insights required to expertly manipulate and leverage the unique reactivity of aryl isocyanates in their work.

The Fundamental Electronic Structure of the Isocyanate Group

The high reactivity of the isocyanate group is rooted in the electronic structure of the –N=C=O system. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, creating a significant dipole and rendering the carbon highly electrophilic.[1][2] This inherent electrophilicity is best understood through the lens of resonance and molecular orbital (MO) theory.

Resonance Contributors

The electronic distribution within the isocyanate group can be represented by three primary resonance structures. While the linear, neutral structure is a significant contributor, the other two zwitterionic forms highlight the substantial partial positive charge on the central carbon atom. This pronounced positive character makes the carbon atom exceptionally susceptible to attack by nucleophiles.[1][3]

Caption: Key resonance structures of the isocyanate functional group.

Molecular Orbital (MO) Theory Perspective

From a molecular orbital standpoint, the electrophilicity of the isocyanate carbon is explained by the energy and localization of the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies consistently show that the LUMO is primarily centered on this carbon atom.[1] A low-energy, accessible LUMO can readily accept electron density from an incoming nucleophile, facilitating a rapid reaction.[1]

Electronic Effects on an Aromatic Ring: A Dual Nature

When an isocyanate group is attached to an aromatic ring (forming an aryl isocyanate), its electronic influence is twofold, exhibiting both an inductive and a resonance effect. The interplay between these two effects determines the overall reactivity profile.

Inductive Effect (-I)

Due to the high electronegativity of the nitrogen and oxygen atoms, the isocyanate group exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density from the aromatic ring through the sigma bond framework.[4] This withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution.

Mesomeric (Resonance) Effect (+M)

Conversely, the nitrogen atom adjacent to the aromatic ring possesses a lone pair of electrons that can be delocalized into the ring's pi-system. This constitutes a positive mesomeric, or resonance, effect (+M).[5][6] This donation of electron density increases the electron density at the ortho and para positions of the ring. Zwitterionic resonance structures can be drawn to illustrate this delocalization, which places a negative charge on the ortho and para carbons and a positive charge on the nitrogen atom.[5]

Caption: Interplay of inductive and mesomeric effects of the NCO group.

The Net Effect: Reactivity Implications

The dominant effect depends on the reaction being considered:

-

Reactivity of the Aromatic Ring: For electrophilic aromatic substitution, the strong -I effect generally outweighs the +M effect, making the aryl isocyanate less reactive than benzene. However, the +M effect directs incoming electrophiles to the ortho and para positions.[5][6]

-

Reactivity of the Isocyanate Group: The electron-withdrawing nature of the aromatic ring enhances the partial positive charge on the isocyanate carbon, making aromatic isocyanates more reactive towards nucleophiles than their aliphatic counterparts.[3][7][8] This effect is further modulated by other substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂) on the ring will further increase reactivity, while electron-donating groups (e.g., -OCH₃) will decrease it.[1][2]

Quantifying Electronic Influence: The Hammett Equation

The electronic effect of substituents on the reactivity of aryl isocyanates can be quantitatively described by the Hammett equation: log(k/k₀) = ρσ [1][9]

Where:

-

k is the rate constant for the reaction with a substituted aryl isocyanate.

-

k₀ is the rate constant for the unsubstituted phenyl isocyanate.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent at the meta or para position.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[9]

For reactions of aryl isocyanates with nucleophiles like alcohols, the reaction constant (ρ) is positive.[1] This signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values).[1][9]

Table 1: Hammett Substituent Constants (σ) and Their Predicted Effect on Aryl Isocyanate Reactivity

| Substituent (para-position) | Hammett Constant (σp) | Expected Effect on Reactivity with Nucleophiles |

| -NO₂ | +0.78 | Strong Acceleration |

| -CN | +0.66 | Strong Acceleration |

| -Cl | +0.23 | Moderate Acceleration |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Moderate Deceleration |

| -OCH₃ | -0.27 | Strong Deceleration |

| -N(CH₃)₂ | -0.83 | Very Strong Deceleration |

| Data sourced from established physical organic chemistry principles and Hammett constant tables.[9] |

Experimental & Computational Characterization

Validating and exploring the electronic properties of novel aryl isocyanates requires a combination of kinetic, spectroscopic, and computational methods.

Experimental Protocol: Kinetic Analysis via Hammett Plot

This protocol describes a self-validating system to determine the reaction constant (ρ) for the reaction of various substituted phenyl isocyanates with a standard nucleophile, such as 1-butanol.

Objective: To quantify the sensitivity of the aryl isocyanate-alcohol reaction to electronic effects of ring substituents.

Methodology:

-

Preparation of Reactants: Prepare stock solutions of several para-substituted phenyl isocyanates (e.g., p-NO₂, p-Cl, p-H, p-CH₃, p-OCH₃) and a stock solution of 1-butanol in a dry, aprotic solvent (e.g., toluene or THF). Ensure all glassware is oven-dried to prevent reaction with water.

-

Reaction Monitoring: The reaction progress can be monitored by tracking the disappearance of the isocyanate group. The characteristic N=C=O stretching vibration in the infrared (IR) spectrum (~2270 cm⁻¹) is ideal for this purpose.

-

Set up a thermostatted IR cell.

-

Inject equimolar amounts of the isocyanate and alcohol solutions into the cell at a constant temperature (e.g., 25°C).

-

Record IR spectra at regular time intervals.

-

-

Data Acquisition: Measure the absorbance of the isocyanate peak at each time point. The concentration of the isocyanate is proportional to its absorbance (Beer's Law).

-

Kinetic Analysis: Plot the natural logarithm of the isocyanate concentration (ln[NCO]) versus time. For a second-order reaction under pseudo-first-order conditions (large excess of alcohol) or equimolar conditions, the slope of the line will be related to the rate constant (k). Repeat this for each substituted isocyanate.

-

Hammett Plot Construction:

-

Obtain the literature σp values for each substituent.

-

Plot log(k/k₀) on the y-axis against the corresponding σp values on the x-axis.

-

The slope of the resulting line is the reaction constant, ρ. A strong linear correlation validates the applicability of the Hammett relationship for this reaction series.

-

Caption: Experimental workflow for determining the Hammett reaction constant (ρ).

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: The position of the asymmetric stretching band of the –N=C=O group (ν(NCO)) is sensitive to the electronic environment. Electron-withdrawing groups on the aromatic ring tend to increase the frequency (shift to higher wavenumbers), while electron-donating groups decrease it.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR chemical shift of the isocyanate carbon is a direct probe of its electron density. Increased electrophilicity due to electron-withdrawing groups on the ring will cause a downfield shift (higher ppm) of this carbon signal.

Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating electronic properties.

-

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom, providing a quantitative measure of the electrophilicity of the isocyanate carbon.

-

Molecular Orbitals: Calculation of the LUMO energy and visualization of its distribution can predict the most likely site of nucleophilic attack.

-

Reaction Pathway Modeling: DFT can be used to model the reaction mechanism with a nucleophile, calculating transition state energies and activation barriers, which correlate with experimental reaction rates.

Applications in Polymer Science and Drug Development

A deep understanding of the electronic properties of aryl isocyanates is paramount for their practical application.

Polyurethane Chemistry

Aryl isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), are fundamental building blocks for polyurethanes.[8][10] Their high reactivity, enhanced by the aromatic ring, allows for rapid polymerization with polyols to form the urethane linkages that constitute the polymer backbone.[10] The ability to tune this reactivity by altering substituents on the aromatic ring allows for precise control over curing times and the final properties of the polymer, from flexible foams to rigid coatings.[10]

Drug Development: Targeted Covalent Inhibitors

The high, tunable electrophilicity of the aryl isocyanate group makes it an effective "warhead" for designing targeted covalent inhibitors (TCIs).[1] A TCI is a drug designed to form a permanent covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the active site of a target protein, leading to irreversible inhibition.[1] By incorporating an aryl isocyanate into a molecule that selectively binds to the target protein's active site, researchers can achieve highly potent and durable therapeutic effects. The electronic properties of the aromatic ring can be fine-tuned to ensure the isocyanate is reactive enough to bond with its target but stable enough to avoid off-target reactions while in circulation.

Conclusion

The isocyanate group, when attached to an aromatic ring, presents a fascinating case of dual electronic character. Its strong inductive electron withdrawal enhances the crucial electrophilicity of the isocyanate carbon, while its mesomeric electron donation directs reactions on the aromatic ring itself. This balance of forces makes aryl isocyanates highly reactive yet tunable building blocks. By leveraging quantitative tools like the Hammett equation and modern analytical techniques, researchers in materials science and drug discovery can rationally design molecules with precisely controlled reactivity, leading to the development of advanced polymers and highly specific therapeutics.

References

- Isocyanate-based multicomponent reactions - Semantic Scholar. (2024, December 12).

- 1.2.1 - Isocyanate Reactions - poliuretanos.

- understanding the electrophilicity of the isocyanate group - Benchchem. (2025, December).

- APPLICATIONS OF ISOCYANATION FOR POLYMER SYSTEMS. (2001).

- reactivity of ortho-substituted aromatic isocyanates - Benchchem. (2025).

- Chemistry And Technology Of Isocyanates.

- Reaction of OH with Aliphatic and Aromatic Isocyanates - ResearchGate. (2023, November 1).

- Reaction of OH with Aliphatic and Aromatic Isocyanates - ACS Publications. (2022, December 8).

- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI. (2024, October 29).

- Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed. (2022, December 22).

- Isocyanate Types - Kautschuk Group.

- Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PMC. (2020, July 3).

- Hammett equation - Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. poliuretanos.net [poliuretanos.net]

- 4. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Isocyanate Types - Kautschuk Group [kautschuk.com]

CAS number for 3-Bromo-4-methoxyphenethyl isocyanate

Title: Advanced Technical Guide on 3-Bromo-4-methoxyphenethyl Isocyanate: Reactivity, Synthetic Utility, and Applications

Executive Summary

3-Bromo-4-methoxyphenethyl isocyanate (CAS: 480439-05-2) is a highly versatile, bifunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science[1]. Featuring both an electrophilic isocyanate moiety and a cross-coupling-competent aryl bromide, this compound enables orthogonal functionalization strategies. This whitepaper details its physicochemical profile, mechanistic reactivity, and step-by-step handling protocols to ensure high-yield derivatization for drug development professionals and application scientists.

Physicochemical Profiling & Structural Analysis

Understanding the structural parameters of 3-Bromo-4-methoxyphenethyl isocyanate is critical for predicting its behavior in complex reaction matrices[2]. The molecule consists of an electron-rich aromatic core (due to the methoxy group) substituted with a bromine atom, linked via an ethyl spacer to a terminal isocyanate group.

Table 1: Core Physicochemical Properties

| Property | Value |

| Compound Name | 3-Bromo-4-methoxyphenethyl isocyanate |

| CAS Registry Number | 480439-05-2 |

| Molecular Formula | C10H10BrNO2 |

| Monoisotopic Mass | 254.98949 Da |

| SMILES | COC1=C(C=C(C=C1)CCN=C=O)Br |

| InChIKey | RHXRLCFBTLXTSW-UHFFFAOYSA-N |

Causality in Structural Design: The ethyl spacer is strategically important; it acts as an insulating aliphatic bridge that prevents the isocyanate group from conjugating with the aromatic ring. This maintains the high electrophilicity typical of aliphatic isocyanates, ensuring rapid reaction kinetics with nucleophiles without the dampening effect of electron delocalization.

Bifunctional Reactivity & Mechanistic Logic

The true value of 3-Bromo-4-methoxyphenethyl isocyanate lies in its orthogonal reactivity profile.

-

Isocyanate Reactivity: The terminal -N=C=O group is highly susceptible to nucleophilic attack by primary/secondary amines and alcohols, yielding stable ureas and carbamates, respectively.

-

Aryl Bromide Reactivity: The Ar-Br bond serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Sequencing (Causality): When designing a synthetic route, the isocyanate group must always be reacted first. Palladium-catalyzed cross-couplings typically require aqueous bases (e.g., Na₂CO₃ in H₂O/Dioxane) at elevated temperatures. Exposing an unprotected isocyanate to these conditions will result in rapid hydrolysis to a primary amine, followed by uncontrolled polymerization into polyureas. By converting the isocyanate into a stable urea or carbamate linkage first, the molecule is "locked," allowing the aryl bromide to be safely functionalized in downstream steps. Furthermore, the electron-donating methoxy group para to the ethyl chain increases the electron density of the ring, making the oxidative addition of palladium slightly more challenging; thus, electron-rich ligands (e.g., XPhos) are recommended.

Orthogonal bifunctional reactivity logic of 3-Bromo-4-methoxyphenethyl isocyanate.

Experimental Workflow: Self-Validating Urea Derivatization

Isocyanates are notoriously moisture-sensitive. The following protocol outlines the synthesis of a substituted urea derivative, incorporating self-validating checkpoints to ensure scientific integrity.

Step-by-Step Methodology:

-

Preparation (Anhydrous Conditions): Flame-dry a round-bottom flask under vacuum and backfill with dry N₂. Dissolve 3-Bromo-4-methoxyphenethyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration). Cool the system to 0 °C using an ice bath to control the exothermic nature of the nucleophilic addition.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.05 eq) dropwise. Causality: A slight excess of amine ensures complete consumption of the isocyanate, preventing unreacted starting material from hydrolyzing into symmetric urea byproducts during workup.

-

Reaction & Self-Validation: Remove the ice bath and stir at room temperature. Validation Checkpoint: Monitor the reaction via FT-IR. The disappearance of the strong, characteristic isocyanate asymmetric stretch at ~2260 cm⁻¹ confirms complete conversion. Do not proceed to aqueous workup until this peak is absent.

-

Quenching & Workup: Once FT-IR confirms completion, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (typically using an EtOAc/Hexane gradient).

Step-by-step experimental workflow for moisture-free urea derivatization.

Analytical Characterization (Mass Spectrometry)

Accurate mass spectrometry is vital for verifying the integrity of the starting material before use. The predicted collision cross section (CCS) values are particularly useful for researchers utilizing ion mobility-mass spectrometry (IM-MS) to separate structural isomers[2].

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiles

| Adduct Species | m/z Ratio | Predicted CCS (Ų) |

| [M+H]⁺ | 255.99677 | 144.2 |

| [M+Na]⁺ | 277.97871 | 156.1 |

| [M-H]⁻ | 253.98221 | 152.0 |

| [M+NH₄]⁺ | 273.02331 | 165.5 |

| [M+K]⁺ | 293.95265 | 145.4 |

| (Data sourced from PubChemLite predictive models[2]) |

Applications in Delivery Systems & Materials Science

Beyond small-molecule drug discovery, 3-Bromo-4-methoxyphenethyl isocyanate has proven utility in advanced materials science, specifically in the formulation of microcapsules. According to patent literature (e.g., EP2111443A2 by Procter & Gamble), this compound is utilized as a building block in "benefit agent delivery compositions"[3],[4].

Mechanistic Role in Encapsulation: In these systems, the isocyanate group reacts with polyamines or polyols to form the robust polyurea/polyurethane shell of a microcapsule. The bromo-methoxy aromatic tail extends into the core or the surrounding matrix, modifying the hydrophobicity and permeability of the shell. This allows for the controlled, sustained release of encapsulated benefit agents, such as perfumes or active pharmaceutical ingredients (APIs), onto target surfaces[4].

Safety & Handling Protocols

As with all isocyanates, 3-Bromo-4-methoxyphenethyl isocyanate is a known respiratory and dermal sensitizer.

-

Handling: Must be handled exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

-

Storage: Store under an inert atmosphere (Argon or N₂) at 2-8 °C to prevent moisture-induced degradation.

-

Spill Mitigation: In the event of a spill, neutralize the area with an aqueous solution of 5% ammonia and 10% ethanol/isopropanol to safely convert the reactive isocyanate into a benign urea derivative before cleanup.

References

- Title: 3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2)

- Title: 第16061页- 化工产品 - CAS号查询 - 爱化学 (CAS 480439-05-2)

- Source: google.

- Title: EP2111443A2 - Benefit agent delivery compositions (Detailed Info)

Sources

- 1. 第16061页 - 化工产品|求购化工产品|化工产品原料 - CAS号查询 [ichemistry.cn]

- 2. PubChemLite - 3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. EP2111443A2 - Benefit agent delivery compositions - Google Patents [patents.google.com]

- 4. EP2111443A2 - Benefit agent delivery compositions - Google Patents [patents.google.com]

InChIKey for 3-Bromo-4-methoxyphenethyl isocyanate

An In-Depth Technical Guide to 3-Bromo-4-methoxyphenethyl Isocyanate: A Versatile Reagent for Drug Discovery

Executive Summary: 3-Bromo-4-methoxyphenethyl isocyanate is a specialized organic compound featuring a highly reactive isocyanate functional group and a substituted aromatic ring. This combination makes it a valuable, albeit not widely commercially available, reagent for medicinal chemists and drug development professionals. Its true potential lies in its utility as a versatile building block for creating libraries of novel compounds and as a potential covalent modifier of biological targets. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, an analysis of its reactivity, and a discussion of its strategic applications in modern drug discovery, grounded in established chemical principles.

Introduction to a Strategic Chemical Tool

In the landscape of modern drug discovery, the demand for novel chemical entities with precisely tailored properties is incessant. Success in this field often hinges on the ability to rapidly synthesize and evaluate diverse molecular scaffolds.[1] 3-Bromo-4-methoxyphenethyl isocyanate emerges as a strategic tool in this context. Its molecular architecture is defined by three key features:

-

The Isocyanate Group (-N=C=O): A potent electrophile, this functional group is primed to react with a wide array of nucleophiles, serving as a powerful linchpin for molecular construction.[2]

-

The Phenethyl Spacer: This two-carbon linker provides flexibility and a specific spatial orientation, separating the reactive isocyanate from the aromatic core.

-

The 3-Bromo-4-methoxy-phenyl Ring: This substituted aromatic system is a common motif in pharmacologically active molecules. The methoxy group can participate in hydrogen bonding, while the bromine atom can serve as a synthetic handle for further diversification via cross-coupling reactions or act as a halogen bond donor.

This guide serves as a technical primer for researchers, providing the foundational knowledge to synthesize, handle, and strategically deploy this reagent in drug discovery campaigns.

Core Compound Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use. The key identifiers and calculated physicochemical properties for 3-Bromo-4-methoxyphenethyl isocyanate are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-(2-isocyanatoethyl)-1-methoxybenzene | PubChem |

| InChIKey | RHXRLCFBTLXTSW-UHFFFAOYSA-N | [3] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [3] |

| Molecular Weight | 256.10 g/mol | [3] |

| Monoisotopic Mass | 254.989 Da | [3] |

| Predicted XLogP3 | 3.6 | [3] |

| Physical State | Predicted to be a liquid or low-melting solid | N/A |

Synthesis and Characterization: A Proposed Route

While not cataloged as a stock chemical by most major suppliers, 3-Bromo-4-methoxyphenethyl isocyanate can be reliably prepared in a laboratory setting through a logical, multi-step sequence from readily available starting materials.

Synthetic Strategy Rationale

The proposed synthesis is a three-step process commencing with 3-bromo-4-methoxybenzaldehyde. This route is designed for efficiency and reliability, using well-established and high-yielding chemical transformations.

-

Step 1: Henry (Nitroaldol) Reaction: The aldehyde is condensed with nitromethane to form a β-nitro-styrene derivative. This reaction efficiently constructs the carbon skeleton of the phenethyl group.

-

Step 2: Nitro Group Reduction: The nitro group of the styrene derivative is reduced to a primary amine. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation, simultaneously reducing the alkene double bond and the nitro group to yield the target 3-bromo-4-methoxyphenethylamine.

-

Step 3: Conversion to Isocyanate: The final step involves the conversion of the primary amine to the isocyanate. While classical methods use hazardous phosgene[2], a safer and more laboratory-friendly approach utilizes triphosgene (bis(trichloromethyl) carbonate) in the presence of a non-nucleophilic base.

This strategic pathway is visualized in the workflow diagram below.

Caption: Proposed three-step synthesis of the target isocyanate.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified synthetic chemist. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-nitroethene

-

To a solution of 3-bromo-4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.5 eq) and ammonium acetate (0.8 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with water, and dried to yield the crude product.

-

Recrystallization from ethanol or isopropanol can be performed for further purification.

Step 2: Synthesis of 3-Bromo-4-methoxyphenethylamine

-

Caution: LAH reacts violently with water. Strictly anhydrous conditions are required.

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LAH) (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-(3-bromo-4-methoxyphenyl)-2-nitroethene (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate (aluminum salts) and wash it with THF or ethyl acetate.

-

Concentrate the combined organic filtrates under reduced pressure. The resulting crude amine can be purified by column chromatography or vacuum distillation.

Step 3: Synthesis of 3-Bromo-4-methoxyphenethyl isocyanate

-

Caution: Triphosgene is toxic and releases phosgene upon heating or reaction with moisture. Handle with extreme care.

-

To a flame-dried flask under an inert atmosphere, dissolve triphosgene (0.4 eq) in anhydrous toluene.

-

In a separate flask, dissolve 3-bromo-4-methoxyphenethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous toluene.

-

Add the amine/base solution dropwise to the stirred triphosgene solution at 0 °C.

-

After addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-3 hours until the reaction is complete (monitored by the disappearance of the amine starting material by TLC).

-

Cool the mixture, filter off the triethylamine hydrochloride salt, and wash the solid with dry toluene.

-

Carefully concentrate the filtrate under reduced pressure to remove the solvent and excess base. The crude isocyanate product should be purified by vacuum distillation to yield the final product.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

-

Infrared (IR) Spectroscopy: The most definitive analysis. A strong, sharp absorption band between 2250-2275 cm⁻¹ is characteristic of the N=C=O asymmetric stretching vibration.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the aromatic protons and carbons, the methoxy group, and the two ethylenic (-CH₂-CH₂-) carbons and protons, confirming the backbone structure.

-

Mass Spectrometry (MS): Will confirm the molecular weight and show a characteristic isotopic pattern for the single bromine atom.

Chemical Reactivity: The Electrophilic Hub

The synthetic utility of 3-Bromo-4-methoxyphenethyl isocyanate is rooted in the high electrophilicity of the central carbon atom in the isocyanate group. This makes it highly susceptible to attack by nucleophiles.[5]

-

Reaction with Alcohols: Forms stable urethane (carbamate) linkages. This is a cornerstone reaction in the synthesis of polyurethanes and is widely used in medicinal chemistry.

-

Reaction with Amines: Reacts readily with primary and secondary amines to form urea derivatives. The resulting ureas are often highly crystalline and are prevalent scaffolds in modern pharmaceuticals (e.g., Sorafenib).

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine and carbon dioxide gas.[6] This highlights the need for anhydrous conditions during synthesis and handling.

-

Reaction with Thiols: Forms less common but stable thiocarbamate linkages.

The relative reactivity of nucleophiles towards isocyanates generally follows the order: primary amine > secondary amine > primary alcohol > water > thiol.[7] This predictable reactivity allows for selective reactions in the presence of multiple functional groups.

Strategic Applications in Drug Discovery

The true value of this reagent is realized when its reactivity is channeled into drug discovery workflows.

Diversity-Oriented Synthesis for Library Generation

The compound is an ideal starting point for creating large libraries of related molecules for high-throughput screening (HTS). By reacting the isocyanate with a diverse collection of commercially available amines or alcohols, researchers can rapidly generate hundreds or thousands of unique urea and carbamate derivatives. This parallel synthesis approach is a powerful engine for hit identification.[1]

The general workflow for such a library synthesis is depicted below.

Caption: A typical workflow for generating a chemical library for HTS.

Covalent Probes and Inhibitors

The isocyanate group can act as a reactive "warhead" to form covalent bonds with nucleophilic amino acid residues (e.g., Cys, Ser, Lys, His) within a protein's binding site. Covalent inhibition offers several potential advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets. The 3-bromo-4-methoxyphenyl scaffold can serve as the recognition element that directs the isocyanate warhead to the target protein. This approach has gained significant traction in the development of targeted therapies, particularly in oncology.[8]

Safety, Handling, and Storage

Isocyanates are hazardous compounds that require strict handling protocols.

-

Toxicity and Sensitization: Isocyanates are toxic by inhalation and skin contact and are potent respiratory and skin sensitizers.[6][9] All manipulations must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves, is mandatory.

-

Moisture Sensitivity: Isocyanates react with atmospheric moisture.[10] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator.

-

Disposal: Waste should be quenched with a deactivating solution (e.g., a solution of sodium carbonate and a surfactant in water) before disposal according to institutional guidelines.

Conclusion

3-Bromo-4-methoxyphenethyl isocyanate represents more than just a single chemical entity; it is a versatile platform for innovation in medicinal chemistry. While its synthesis requires careful execution, the payoff is a powerful tool for both diversity-oriented synthesis and the rational design of covalent inhibitors. By understanding its synthesis, reactivity, and potential applications, researchers and drug development professionals can leverage this reagent to accelerate the discovery of new therapeutic agents.

References

-

PubChem. 3-bromo-4-methoxyphenethyl isocyanate. National Center for Biotechnology Information. [Link]

-

Pharos. ISOCYANATES. The Pharos Project. [Link]

-

Cheméo. 3-Bromo-4-methoxybenzaldehyde. [Link]

-

PubChem. 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromophenyl isocyanate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Organic Syntheses. Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. [Link]

-

Aidic. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]

-

Conti, P. et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. [Link]

-

Wikipedia. Isocyanate. [Link]

-

Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

-

EurekAlert!. Chemistry breakthrough has potential to make more effective cancer drugs with less harmful side effects. [Link]

-

ChemBK. 4-methoxyphenyl isocyanate. [Link]

-

ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. [Link]

-

Chen, Z. et al. (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. MedChemComm, 8, 1322-1331. [Link]

-

Wang, Y. et al. (2023). How To Get Isocyanate?. Molecules, 28(21), 7380. [Link]

-

ResearchGate. Relative reactivity's of various functional groups towards isocyanates. [Link]

-

Drug Discovery News. Accelerating drug discovery with synthetic chemistry advances. [Link]

Sources

- 1. drugdiscoverynews.com [drugdiscoverynews.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 5. aidic.it [aidic.it]

- 6. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Bromophenyl isocyanate | C7H4BrNO | CID 141001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-methoxyphenyl isocyanate [chembk.com]

Application Notes & Protocols: On-Resin N-Terminal Modification of Peptides using 3-Bromo-4-methoxyphenethyl Isocyanate

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, cell permeability, and target affinity.[1][2][3] This document provides a comprehensive guide to the use of 3-Bromo-4-methoxyphenethyl isocyanate as a versatile reagent for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). The highly reactive isocyanate moiety allows for efficient and specific covalent linkage to the free N-terminal amine of a resin-bound peptide, forming a stable urea bond.[4][5][6] The incorporated bromo-aryl group can serve as a structural mimetic of natural amino acid side chains or act as a reactive handle for subsequent orthogonal chemistries. These application notes detail the underlying chemical principles, a step-by-step protocol for on-resin modification, and methods for the purification and characterization of the final product.

Introduction and Scientific Principle

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the predominant method for chemically synthesizing peptides.[7] It involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support, simplifying purification by allowing excess reagents and byproducts to be washed away by simple filtration.[8][9] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach used today.[7]

Post-synthesis or on-resin modification of peptides opens avenues to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[3] Isocyanates are highly electrophilic compounds that react readily with nucleophiles.[10] In the context of SPPS, after the final Fmoc deprotection step, the free alpha-amino group at the N-terminus of the peptide chain acts as a potent nucleophile. Its reaction with an isocyanate is rapid and selective, yielding a chemically stable N-substituted urea.[4][5][11]

The choice of 3-Bromo-4-methoxyphenethyl isocyanate provides a dual function:

-

Structural Modification: The phenethyl group introduces a bulky, hydrophobic moiety that can influence peptide conformation and interaction with biological targets.

-

Orthogonal Chemistry: The bromine atom on the aromatic ring serves as a valuable synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions, after the peptide has been cleaved from the resin.

Reaction Mechanism

The core reaction involves the nucleophilic attack of the peptide's terminal primary amine on the electrophilic carbon atom of the isocyanate group. This forms an unstable intermediate that rapidly rearranges to the stable urea linkage. Studies using tandem mass spectrometry have confirmed that isocyanates react preferentially and often exclusively with the N-terminus of peptides under typical SPPS conditions.[4][5]

Experimental Workflow Overview

The successful modification of a peptide with 3-Bromo-4-methoxyphenethyl isocyanate is integrated into the standard Fmoc-SPPS workflow. The key modification step occurs on the solid support after the full peptide sequence has been assembled and the final N-terminal Fmoc group has been removed.

Materials and Reagents

Reagent Properties

| Property | Value | Source |

| Chemical Name | 3-Bromo-4-methoxyphenethyl isocyanate | [12] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [12] |

| Molecular Weight | 256.10 g/mol | |

| Appearance | (Varies by supplier) | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep dry. |

CAUTION: Isocyanates are toxic, potent respiratory sensitizers, and moisture-sensitive.[10] Handle only in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Use anhydrous solvents and techniques to prevent hydrolysis of the reagent.

Required Equipment and Consumables

-

Solid-phase peptide synthesis vessel (manual or automated synthesizer)[13]

-

Standard SPPS resins (e.g., Rink Amide, Wang)

-

Fmoc-protected amino acids and coupling reagents (e.g., HBTU, HATU, DIC)[7]

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

-

Cold diethyl ether for precipitation

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (e.g., ESI-MS, MALDI-TOF) for characterization

Detailed Experimental Protocols

Protocol 1: Peptide Synthesis (Standard Fmoc-SPPS)

-

Resin Preparation: Place the desired amount of resin in the reaction vessel. Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.[13] Drain the solvent.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5-10 minutes. Add this activated solution to the resin.

-

Coupling Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Repeat: Repeat steps 2-7 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF (Step 3). The resin-bound peptide now has a free N-terminal amine and is ready for modification.

Protocol 2: On-Resin N-Terminal Modification

Causality: This protocol uses an excess of the isocyanate to drive the reaction to completion, ensuring maximum modification of the peptide chains.[8] Anhydrous DMF is used as the solvent because it effectively swells the resin and is aprotic, preventing unwanted reaction with the isocyanate.[13] A non-nucleophilic base (DIPEA) is added to ensure the N-terminal amine is deprotonated and maximally nucleophilic without competing in the reaction.

| Parameter | Recommended Value | Rationale |

| Isocyanate | 5-10 equivalents (relative to resin loading) | Ensures reaction goes to completion. |

| Solvent | Anhydrous DMF | Good resin swelling; aprotic to prevent reagent hydrolysis.[13] |

| Base (Optional) | 1-2 equivalents of DIPEA | Ensures N-terminal amine is deprotonated for enhanced nucleophilicity. |

| Reaction Time | 2-4 hours (or overnight) | Allows sufficient time for diffusion and reaction within the resin beads. |

| Temperature | Room Temperature (20-25°C) | Sufficient for the rapid reaction between amines and isocyanates.[11] |

Procedure:

-

Ensure the peptide-resin from Protocol 1 is thoroughly washed with DMF and the solvent is drained.

-

In a separate vial, prepare a solution of 3-Bromo-4-methoxyphenethyl isocyanate (5-10 eq.) in anhydrous DMF.

-

Add the isocyanate solution to the reaction vessel containing the peptide-resin.

-

Add DIPEA (1-2 eq.) to the reaction slurry.

-

Agitate the mixture gently at room temperature for 2-4 hours. For sterically hindered N-termini, an overnight reaction may be beneficial.

-

Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/clear beads) indicates the successful consumption of all primary amines.

-

Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all excess reagents.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Cleavage and Deprotection

-

Place the dry, modified peptide-resin in a suitable reaction vessel.

-

Prepare a cleavage cocktail. A standard Reagent R cocktail is TFA/TIS/Water (95:2.5:2.5 v/v).

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of ice-cold diethyl ether.

-

Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), discard the supernatant, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using preparative reverse-phase HPLC (RP-HPLC).

-

Characterization: Analyze the purified fractions using an analytical RP-HPLC to confirm purity.

-

Mass Verification: Determine the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS). The observed mass should correspond to the calculated mass of the peptide plus the mass of the 3-Bromo-4-methoxyphenethyl isocyanate adduct minus water (M_peptide + 256.10 - 18.02 = M_final).

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Incomplete Modification (Kaiser test positive) | Insufficient equivalents of isocyanate. Hydrolysis of isocyanate reagent. Steric hindrance at the N-terminus. | Increase equivalents of isocyanate to 15-20 eq. Ensure use of anhydrous DMF and handle reagent under inert gas. Increase reaction time to overnight. |

| Low Final Yield | Incomplete coupling during SPPS. Peptide aggregation.[14] Loss during precipitation/purification. | Optimize SPPS coupling steps. Use difficult sequence protocols or different resins. Optimize precipitation and HPLC methods. |

| Unexpected Mass in MS | Side reactions during cleavage (e.g., t-butyl cation addition). Reaction with side-chain nucleophiles (unlikely but possible).[4] | Use appropriate scavengers (TIS) in the cleavage cocktail. Ensure proper side-chain protection during SPPS. Lysine side-chains must be protected. |

Conclusion

3-Bromo-4-methoxyphenethyl isocyanate is an effective and versatile reagent for the N-terminal modification of peptides on a solid support. The protocol described herein provides a robust framework for its application, leveraging the specific and high-yielding reaction between an isocyanate and a primary amine. This modification strategy allows for the introduction of unique structural and chemical features into synthetic peptides, providing a powerful tool for researchers in chemistry, biology, and drug development to create novel peptidomimetics and molecular probes.

References

-

Hettick, J. M., et al. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1433-1443. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Hettick, J. M., et al. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

Coin, I., et al. (2007). 4.3 Synthesis of Peptides on Solid Supports. Science of Synthesis, 21, 267-338. [Link]

-

Amblard, M., et al. (2014). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

Hovey, M. T., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Central Science. [Link]

-

Rout, L., et al. (2015). Decarboxylative C-Terminus Amidation of Amino Acids and Peptides in the Presence of Isocyanates. The Journal of Organic Chemistry. [Link]

-

Request PDF. (n.d.). Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Chepanoske, C. L., et al. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of the American Society for Mass Spectrometry, 14(5), 455-463. [Link]

-

Sharma, A., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemMedChem. [Link]

-

ResearchGate. (n.d.). N-terminal peptide isocyanate. [Link]

-

PubChemLite. (n.d.). 3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2). [Link]

-

Takagi, T., et al. (2007). Selective isolation of N-blocked peptides by isocyanate-coupled resin. Journal of Chromatography A, 1167(1), 93-99. [Link]

-

Vinogradov, A. A., et al. (2016). Macrocyclization of Unprotected Peptide Isocyanates. Organic Letters, 18(6), 1226-1229. [Link]

-

Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]

-

Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]

-

NSF PAR. (n.d.). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). [Link]

-

SciSpace. (n.d.). Solid Phase Peptide Synthesis by Four Component Condensation. [Link]

-

Leelasvatanakij, L., & Aldrich, J. V. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of Peptide Research, 56(2), 80-87. [Link]

-

Vapourtec. (2023). Solid-phase peptide synthesis: recent advances through adoption of continuous flow. [Link]

-

Leelasvatanakij, L., & Aldrich, J. V. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of Peptide Research. [Link]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Reddit. (2014). Amine with isocyanate. r/chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. poliuretanos.net [poliuretanos.net]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. bachem.com [bachem.com]

- 10. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. reddit.com [reddit.com]

- 12. PubChemLite - 3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 13. biomatik.com [biomatik.com]

- 14. peptide.com [peptide.com]

Application of 3-Bromo-4-methoxyphenethyl isocyanate in medicinal chemistry

Application Note: 3-Bromo-4-methoxyphenethyl Isocyanate in Medicinal Chemistry & Drug Discovery

Executive Summary

The rational design of targeted therapeutics frequently relies on privileged scaffolds that can interact specifically with biological targets while maintaining favorable pharmacokinetic properties. 3-Bromo-4-methoxyphenethyl isocyanate (CAS 480439-05-2) is a highly versatile, electrophilic building block derived from its parent amine, 3-bromo-4-methoxyphenethylamine (CAS 159465-27-7)[1]. This application note details the mechanistic utility, structure-activity relationship (SAR) rationale, and validated synthetic protocols for utilizing this isocyanate in the development of urea and carbamate-based medicinal compounds, particularly focusing on marine alkaloid analogs, quorum sensing inhibitors (QSIs), and central nervous system (CNS) agents.

Mechanistic Profiling & SAR Rationale

As a Senior Application Scientist, selecting the correct building block is not merely about structural assembly; it is about embedding specific physicochemical properties into the final drug candidate. The 3-bromo-4-methoxyphenethyl moiety offers a unique triad of functional advantages:

-

Steric Bulk and Lipophilicity (3-Bromo Substitution): The bromine atom at the meta-position significantly increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability. Furthermore, it serves as a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[2].

-

Hydrogen Bond Acceptor (4-Methoxy Group): The para-methoxy group acts as a strong hydrogen bond acceptor, crucial for orienting the molecule within the binding pockets of target proteins (such as kinases or GPCRs) via interactions with backbone amides or polar side chains.

-

Electrophilic Hub (Isocyanate Group): Unlike carboxylic acids that require coupling reagents (e.g., EDC/HOBt), the isocyanate group is inherently primed for rapid, atom-economical nucleophilic addition. It reacts cleanly with amines to form stable 1,3-disubstituted ureas, and with alcohols to form carbamates[3][4].

Application in Anti-Biofilm Agents and Quorum Sensing Inhibitors (QSI)

The 3-bromo-4-methoxyphenethyl scaffold is a naturally occurring motif found in marine sponges such as Sarcotragus spinosulus[5]. Metabolites containing this structure have been identified as potent Quorum Sensing Inhibitors (QSIs), which disrupt bacterial communication without exerting selective survival pressure, thereby mitigating antibiotic resistance[5]. Synthetic analogs, such as hemibastadin derivatives incorporating this moiety, have demonstrated near-complete suppression of multi-species biofilms[6][7].

Application in CNS and Enzyme Inhibition

Phenethyl isocyanates are widely used to synthesize urea-based inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) and various CNS-active imidazoline derivatives[3][4]. The ethyl linker provides optimal conformational flexibility, allowing the aromatic ring to fold into hydrophobic accessory pockets of the target receptors.

Quantitative Data Summary

The table below summarizes the biological efficacy of synthesized analogs utilizing the 3-bromo-4-methoxyphenethyl scaffold against bacterial biofilms, demonstrating the direct impact of this structural motif on pharmacological activity[6][7].

| Compound Class | Target Application | Key Structural Motif | Biofilm Inhibition (EC₅₀) | Cytotoxicity |

| Natural Alkaloid | Quorum Sensing Inhibition | 3-Bromo-4-methoxyphenethylamine | N/A (Reporter Assay Active) | Non-toxic |

| Triazole-Carboxamide 4g | Multi-species Biofilm | 3-Bromo-4-hydroxy/methoxy | 25 - 90 μM | Minimal |

| Triazole-Carboxamide 4h | Multi-species Biofilm | 3-Bromo-4-methoxy | 25 - 90 μM | Minimal |

| Asymmetric Ureas | CNS / FAAH Inhibition | Phenethyl-urea core | Target Dependent | Low |

Experimental Methodologies

The following protocols are designed as self-validating systems. By monitoring specific functional group transformations, researchers can ensure high-fidelity synthesis without premature reliance on complex downstream purification.

Protocol A: Synthesis of 1-(3-Bromo-4-methoxyphenethyl)-3-Substituted Ureas

Objective: To generate asymmetric ureas for QSI or CNS screening libraries via nucleophilic addition of primary/secondary amines to the isocyanate.

Materials:

-

3-Bromo-4-methoxyphenethyl isocyanate (1.0 equiv)

-

Target Amine (1.05 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Inert Gas (N₂ or Argon)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve the target amine (1.05 mmol) in 10 mL of anhydrous DCM.

-

Temperature Control (Causality): Cool the solution to 0 °C using an ice bath. Rationale: Isocyanate-amine reactions are highly exothermic. Cooling prevents localized heating, which can lead to isocyanate dimerization or side-reactions with trace moisture.

-

Addition: Dissolve 3-bromo-4-methoxyphenethyl isocyanate (1.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the amine over 15 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation Step: Monitor the reaction via FT-IR spectroscopy. The reaction is complete when the strong, distinct isocyanate peak at ~2250–2270 cm⁻¹ completely disappears, and a new sharp urea carbonyl peak appears at ~1640–1660 cm⁻¹ .

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield the pure urea.

Protocol B: Synthesis of Carbamate Derivatives

Objective: To synthesize carbamate-linked enzyme inhibitors.

Materials:

-

3-Bromo-4-methoxyphenethyl isocyanate (1.0 equiv)

-

Target Alcohol/Phenol (1.2 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Anhydrous Toluene or Pyridine

Step-by-Step Procedure:

-

Activation (Causality): Dissolve the target alcohol (1.2 mmol) and DMAP (0.1 mmol) in 10 mL of anhydrous toluene. Rationale: Alcohols are significantly less nucleophilic than amines. DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form a highly reactive intermediate that rapidly transfers to the alcohol.

-

Addition: Add the isocyanate (1.0 mmol) dropwise at room temperature.

-

Heating: Heat the mixture to 50 °C for 4–6 hours under N₂[3].

-

Validation & Workup: Confirm completion via TLC (loss of isocyanate spot). Cool to room temperature, quench with water, and extract with Ethyl Acetate. Wash with mild acid, dry, and purify via flash chromatography.

Visualization of Synthetic & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the divergent synthetic pathways enabled by 3-bromo-4-methoxyphenethyl isocyanate.